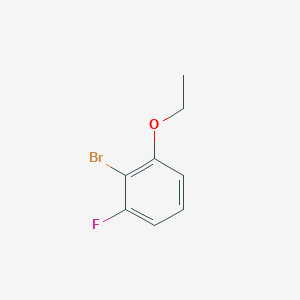

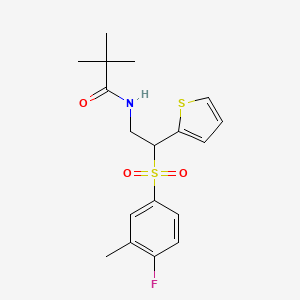

N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-2-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)-2-(trifluoromethyl)aniline is a chemical compound that has been synthesized for its potential use in scientific research. This compound is also known as MTIPA and has gained interest due to its potential as a pharmacological tool.

Scientific Research Applications

Electroluminescence Application

N,N-Di(6-phenylpyridin-2-yl)aniline and related compounds undergo cyclometalation to produce tetradentate bis-cyclometalated platinum(II) complexes with applications in organic light-emitting diode (OLED) devices. These complexes demonstrate exceptional photophysics and electroluminescence, contributing to the development of efficient OLEDs with a range of emission colors and high external quantum efficiency. This research underscores the potential of such compounds in enhancing OLED performance and expanding their applicability in display and lighting technologies (Vezzu et al., 2010).

Ethylene Oligomerization

Tridentate pyridine-based ligands, which can be related structurally to the subject compound, have been utilized in chromium complexes as highly active precatalysts for ethylene oligomerization. This process is crucial in the production of butene, waxes, and polyethylene, highlighting the compound's relevance in catalyzing key industrial chemical reactions (Small et al., 2004).

N-Monomethylation of Primary Aryl Amines

A method involving the N-monomethylation of acetyl aryl amines, relevant to the chemical structure , showcases an efficient approach to synthesize N-methyl-N-aryl amines. This process is pivotal for creating compounds that may serve as amyloid imaging agents for Alzheimer’s disease, indicating its significance in medical diagnostics and research (Peng et al., 2009).

N-Alkylation Reactions

The N-alkylation of aniline, carboxamides, and heterocyclic compounds with alkyl halides in the presence of cesium fluoride–celite as a solid base demonstrates the versatile reactivity of such compounds. This method is efficient for synthesizing a variety of N-alkylated products, underscoring its importance in organic synthesis and pharmaceutical research (Hayat et al., 2001).

properties

IUPAC Name |

N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3N3/c1-14-20(15-8-2-4-10-17(15)27-14)21(19-12-6-7-13-26-19)28-18-11-5-3-9-16(18)22(23,24)25/h2-13,21,27-28H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFHSKMSPKBFAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2453267.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2453271.png)

![(3Z)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2453280.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2453281.png)

![3-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2453282.png)

![4-(2,5-Dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide](/img/structure/B2453285.png)